Ethyl 2-ethylidene-3-methylidenecyclobutane-1-carboxylate
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Overview
Description
Ethyl 2-ethylidene-3-methylidenecyclobutane-1-carboxylate is a mouthful of a name! Let’s break it down. The compound consists of an ethyl ester group (the “ethyl” part), a cyclobutane ring (the “cyclobutane” part), and a carboxylate functional group (the “carboxylate” part). The intriguing twist lies in the 2-ethylidene-3-methylidenecyclobutane portion, which forms the core of this compound.
Chemical Reactions Analysis
The compound’s reactivity depends on its functional groups:
Oxidation: The ethyl ester can be oxidized to the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group in the ester could yield an alcohol.
Substitution: The ethyl group can undergo substitution reactions.
Common Reagents: Reagents like strong acids, bases, and reducing agents may play a role.
Major Products: These reactions could yield various derivatives, including alcohols, acids, or substituted cyclobutanes.
Scientific Research Applications
While specific studies on this compound are scarce, its unique structure could make it interesting for:
Chemistry: As a synthetic challenge due to its strained ring system.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring any pharmacological effects.
Industry: Considering its use as a building block for novel materials.
Mechanism of Action
Without direct research, we can only speculate. its strained cyclobutane ring might interact with biological targets, affecting cellular processes.
Properties
CAS No. |
112621-84-8 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
ethyl 2-ethylidene-3-methylidenecyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H14O2/c1-4-8-7(3)6-9(8)10(11)12-5-2/h4,9H,3,5-6H2,1-2H3 |
InChI Key |
ALAPGPZJWYPTNL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=C)C1=CC |
Origin of Product |
United States |
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